Phenol, 3-(decyloxy)-
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Overview
Description
Phenol, 3-(decyloxy)-, also known as 3-decyloxyphenol, is an organic compound characterized by a phenol group substituted with a decyloxy group at the third position. This compound belongs to the class of alkylphenols, which are known for their diverse industrial applications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 3-(decyloxy)- can be synthesized through various methods, including nucleophilic aromatic substitution and etherification reactions. One common method involves the reaction of 3-hydroxyphenol with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of phenol, 3-(decyloxy)- may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Phenol, 3-(decyloxy)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination; concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of phenol, 3-(decyloxy)-.
Scientific Research Applications
Phenol, 3-(decyloxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of phenol, 3-(decyloxy)- involves its interaction with biological membranes and enzymes. The decyloxy group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Phenol, 3-(decyloxy)- can be compared with other alkylphenols such as:
Phenol, 4-(decyloxy)-: Similar structure but with the decyloxy group at the fourth position, leading to different reactivity and biological activity.
Phenol, 2-(decyloxy)-: The decyloxy group at the second position can result in steric hindrance and altered chemical properties.
Phenol, 3-(octyloxy)-: Shorter alkyl chain compared to decyloxy, affecting its solubility and interaction with biological membranes.
Phenol, 3-(decyloxy)- is unique due to its specific substitution pattern and the length of the alkyl chain, which influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-decoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-13-18-16-12-10-11-15(17)14-16/h10-12,14,17H,2-9,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODLDEJCPZXRSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453538 |
Source
|
Record name | Phenol, 3-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103147-22-4 |
Source
|
Record name | Phenol, 3-(decyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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